molecular formula C19H19N3O2S2 B6574260 N-(4-acetamidophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide CAS No. 1017662-37-1

N-(4-acetamidophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide

Cat. No. B6574260
CAS RN: 1017662-37-1
M. Wt: 385.5 g/mol
InChI Key: UDSBEBGPBFRPOT-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide (also known as NAPT), is a synthetic organic compound that is used as a biochemical and physiological research tool. It is a versatile compound that has been used in a variety of scientific research applications, including in studies of drug metabolism, drug-target interactions, enzyme kinetics, and enzyme inhibition. NAPT has been extensively studied due to its ability to interact with multiple proteins and enzymes, making it a valuable tool for understanding the mechanisms of drug action.

Scientific Research Applications

NAPT has been used extensively in scientific research applications, including studies of drug metabolism, drug-target interactions, enzyme kinetics, and enzyme inhibition. It has also been used to study the effects of drugs on the nervous system, as well as to identify potential therapeutic targets for neurological diseases. In addition, NAPT has been used to study the structure and function of enzymes involved in drug metabolism, as well as to study the effects of drugs on the cardiovascular system.

Mechanism of Action

NAPT is a reversible inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. NAPT binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine. This results in an increase in acetylcholine levels in the body, which can lead to various physiological effects, such as increased alertness and improved memory.
Biochemical and Physiological Effects
NAPT has been shown to have a variety of biochemical and physiological effects. It has been shown to increase acetylcholine levels in the body, which can lead to increased alertness and improved memory. In addition, NAPT has been shown to increase the activity of certain enzymes involved in drug metabolism, as well as to inhibit the activity of certain enzymes involved in drug metabolism. It has also been shown to modulate the activity of certain neurotransmitters, such as serotonin and norepinephrine.

Advantages and Limitations for Lab Experiments

NAPT has several advantages and limitations for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. In addition, it is relatively stable and does not require complex synthesis. However, NAPT is not very soluble in water, and its solubility can be further reduced in the presence of certain other compounds. In addition, its effects on the body can be unpredictable, making it difficult to control the dose in laboratory experiments.

Future Directions

NAPT has a wide range of potential applications in scientific research. In the future, it may be used to study the effects of drugs on the nervous system, as well as to identify potential therapeutic targets for neurological diseases. In addition, it may be used to study the structure and function of enzymes involved in drug metabolism, as well as to study the effects of drugs on the cardiovascular system. It may also be used to study the effects of drugs on the immune system, as well as to identify potential therapeutic targets for autoimmune diseases. Finally, it may be used to study the effects of drugs on the endocrine system, as well as to identify potential therapeutic targets for endocrine-related disorders.

Synthesis Methods

NAPT is synthesized through the reaction of 4-acetamidophenol, 2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl chloride, and propanamide in a solvent system. This reaction is typically performed at a temperature of 80-85°C and is catalyzed by a base, such as sodium hydroxide. The reaction yields NAPT in a high yield of up to 95%.

properties

IUPAC Name

N-(4-acetamidophenyl)-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S2/c1-12(23)20-14-5-7-15(8-6-14)22-18(24)10-9-17-19(21-13(2)26-17)16-4-3-11-25-16/h3-8,11H,9-10H2,1-2H3,(H,20,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSBEBGPBFRPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)CCC(=O)NC2=CC=C(C=C2)NC(=O)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamidophenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide

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